1-Chloropropan-2-yl methyl carbonate
CAS No.: 78241-71-1
Cat. No.: VC20606294
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78241-71-1 |
|---|---|
| Molecular Formula | C5H9ClO3 |
| Molecular Weight | 152.57 g/mol |
| IUPAC Name | 1-chloropropan-2-yl methyl carbonate |
| Standard InChI | InChI=1S/C5H9ClO3/c1-4(3-6)9-5(7)8-2/h4H,3H2,1-2H3 |
| Standard InChI Key | ATBSUDPSXJKVKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCl)OC(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Characteristics
The compound’s IUPAC name, 1-chloropropan-2-yl methyl carbonate, reflects its branched alkyl chain and carbonate functional group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 88496-70-2 | |
| Molecular Formula | C₅H₉ClO₃ | |
| Molecular Weight | 152.57 g/mol | |
| SMILES | COC(=O)OC(C)Cl | |
| InChI Key | UDXFALQKNXQTEU-UHFFFAOYSA-N |
The chlorine atom at the 1-position and methyl carbonate group at the 2-position create a polar yet sterically hindered structure, influencing its solubility and reactivity .
Synthesis and Manufacturing
Carbonate Esterification
A common method involves reacting 1-chloropropan-2-ol with methyl chloroformate in the presence of a base (e.g., potassium carbonate):
\text{ClCH₂C(CH₃)OH + ClCOOCH₃ \xrightarrow{K_2CO_3} ClCH₂C(CH₃)OCOOCH₃ + HCl}This route yields moderate efficiency (60–75%) and requires careful control of stoichiometry to minimize byproducts .
Azide Intermediate Pathway
Alternative approaches utilize azide precursors, as demonstrated in oxazolidinone antibiotic synthesis:
-
Azidation: Epichlorohydrin reacts with sodium azide to form 1-azido-3-chloropropan-2-ol .
-
Carbonate Formation: The azide intermediate is treated with methyl chloroformate under basic conditions .
This method achieves higher purity but introduces safety risks due to azide intermediates .
Physical and Chemical Properties
Thermodynamic Data
Experimental data remain scarce, but estimates based on structural analogs suggest:
| Property | Estimated Value | Analog Reference |
|---|---|---|
| Boiling Point | 180–190°C (decomposes) | |
| Density (25°C) | 1.15–1.25 g/cm³ | |
| Solubility in Water | <5 g/L (20°C) | |
| LogP | 1.8–2.2 |
The chlorine substituent reduces water solubility compared to non-halogenated carbonates like ethyl methyl carbonate (46.8 g/L) .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s reactivity enables key transformations:
-
Linezolid Synthesis: Serves as a precursor to 5-methylazido-3-aryl-2-oxazolidinones, critical for constructing the antibiotic’s core .
-
Carbamate Prodrugs: Converts amines to carbamates via nucleophilic substitution, enhancing drug bioavailability .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Corrosion/Irritation | 1C | Wear nitrile gloves; use fume hood |
| Eye Damage | 1 | Safety goggles mandatory |
| Aquatic Toxicity | Chronic 2 | Prevent environmental release |
Exposure Management
-
Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
-
Storage: Store in amber glass at 2–8°C under nitrogen atmosphere to prevent hydrolysis .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume